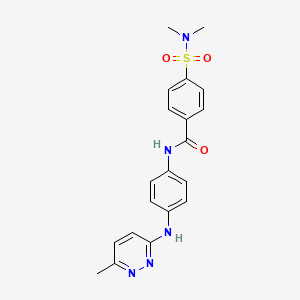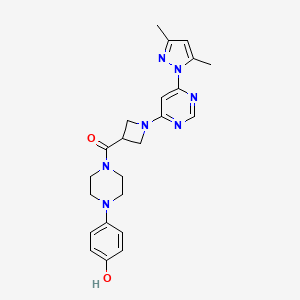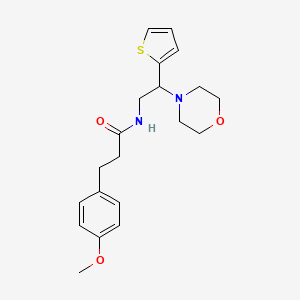
4-(N,N-dimethylsulfamoyl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-dimethylsulfamoyl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide is a chemical compound that has gained significant attention in the field of pharmaceutical research. It is commonly referred to as DMSB, and its chemical formula is C20H21N5O2S. This compound has been extensively studied for its potential use in the treatment of various diseases, including cancer.
Mécanisme D'action
The mechanism of action of DMSB involves the inhibition of several enzymes involved in cancer cell growth and proliferation. Specifically, DMSB inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. DMSB also inhibits the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression. By inhibiting these enzymes, DMSB disrupts the normal functioning of cancer cells and induces apoptosis.
Biochemical and Physiological Effects:
DMSB has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and inhibit the activity of several enzymes involved in cancer cell growth and proliferation. DMSB has also been shown to have anti-inflammatory effects and to inhibit the activity of several enzymes involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DMSB in lab experiments is its ability to inhibit the growth of various cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, DMSB has been shown to have low toxicity, making it a relatively safe compound to work with in the lab.
One of the limitations of using DMSB in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, DMSB has been shown to have limited stability in certain conditions, which can affect its effectiveness in lab experiments.
Orientations Futures
There are several future directions for research on DMSB. One area of research is the development of more effective synthesis methods for DMSB, which could improve its stability and solubility. Another area of research is the identification of new targets for DMSB, which could expand its potential uses in the treatment of various diseases. Additionally, further research is needed to determine the long-term effects of DMSB on human health and to develop safe and effective dosages for its use in clinical settings.
Méthodes De Synthèse
The synthesis of DMSB involves several steps, including the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. The resulting compound is then reacted with 4-(6-methylpyridazin-3-ylamino)aniline to form 4-(4-(6-methylpyridazin-3-ylamino)phenyl)benzoic acid. This compound is then treated with N,N-dimethylsulfamide to form the final product, 4-(N,N-dimethylsulfamoyl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide.
Applications De Recherche Scientifique
DMSB has been studied extensively for its potential use in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. DMSB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DMSB has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation.
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-14-4-13-19(24-23-14)21-16-7-9-17(10-8-16)22-20(26)15-5-11-18(12-6-15)29(27,28)25(2)3/h4-13H,1-3H3,(H,21,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUBTKIUWNCDEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-methoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2946892.png)
![5-(3-chlorobenzyl)-8-fluoro-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2946893.png)

![1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B2946897.png)

![1-[5-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2946899.png)






![4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}benzoic acid](/img/structure/B2946912.png)